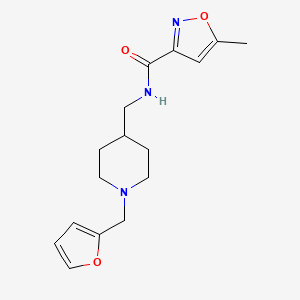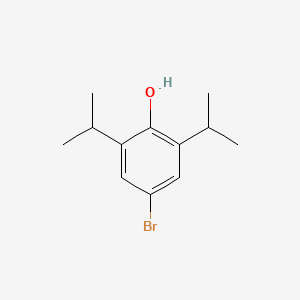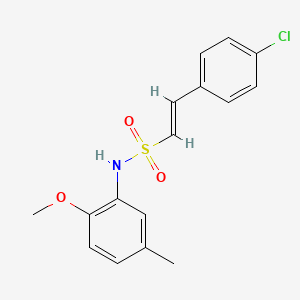
(S)-1-(2,4,5-Trifluorofenil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4,5-Trifluorophenyl)ethanol is a chiral alcohol with a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
(S)-1-(2,4,5-Trifluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a building block for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary targets of (S)-1-(2,4,5-Trifluorophenyl)ethanol are currently unknown. This compound is a derivative of phenylalanine, which is a key precursor of the antidiabetic drug sitagliptin . Therefore, it may interact with similar targets as sitagliptin, such as the dipeptidyl peptidase-4 (DPP-4) enzyme.
Biochemical Pathways
(S)-1-(2,4,5-Trifluorophenyl)ethanol may affect several biochemical pathways due to its structural similarity to phenylalanine. Phenylalanine is involved in the biosynthesis of several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Changes in the levels of these molecules can have significant downstream effects on various physiological processes .
Result of Action
Sitagliptin works by inhibiting the DPP-4 enzyme, which increases the levels of incretin hormones, improves insulin secretion, and decreases glucagon release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2,4,5-Trifluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of (S)-1-(2,4,5-Trifluorophenyl)ethanol may involve catalytic hydrogenation processes using chiral catalysts to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: (S)-1-(2,4,5-Trifluorophenyl)ethanol can undergo oxidation to form the corresponding ketone, (S)-1-(2,4,5-Trifluorophenyl)ethanone. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced back to the alcohol form using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other chromium-based reagents.
Reduction: NaBH4, LiAlH4.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: (S)-1-(2,4,5-Trifluorophenyl)ethanone.
Reduction: (S)-1-(2,4,5-Trifluorophenyl)ethanol.
Substitution: Depending on the reagent, products may include halogenated derivatives or other substituted compounds.
Comparación Con Compuestos Similares
(S)-1-(2,4,5-Trifluorophenyl)ethanone: The ketone counterpart of the alcohol.
2,4,5-Trifluorophenylacetic acid: Another trifluoromethyl-substituted compound with different functional groups.
Comparison: (S)-1-(2,4,5-Trifluorophenyl)ethanol is unique due to its chiral center and the presence of the hydroxyl group, which allows for diverse chemical transformations. Compared to its ketone counterpart, the alcohol form is more versatile in synthetic applications, offering opportunities for further functionalization.
Propiedades
IUPAC Name |
(1S)-1-(2,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)
![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)



![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

